Fmoc-L-2-methyl-4-fluorophenylalanine, 95% (Fmoc-L-Phe(2-Me,4-F)-OH)

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

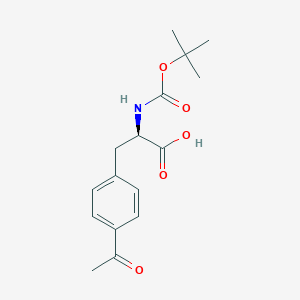

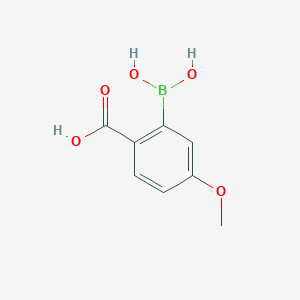

Fmoc-L-2-methyl-4-fluorophenylalanine is a derivative of phenylalanine . It has a molecular weight of 419.45 . The IUPAC name for this compound is (2S)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3-(4-fluorophenyl)-2-methylpropanoic acid . It is an off-white powder and is stored at temperatures between 0 - 8°C .

Molecular Structure Analysis

The InChI code for Fmoc-L-2-methyl-4-fluorophenylalanine is 1S/C25H22FNO4/c1-25(23(28)29,14-16-10-12-17(26)13-11-16)27-24(30)31-15-22-20-8-4-2-6-18(20)19-7-3-5-9-21(19)22/h2-13,22H,14-15H2,1H3,(H,27,30)(H,28,29)/t25-/m0/s1 .Chemical Reactions Analysis

The Fmoc group is rapidly removed by base . Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .Physical And Chemical Properties Analysis

Fmoc-L-2-methyl-4-fluorophenylalanine is an off-white powder . It has a molecular weight of 419.45 and is stored at temperatures between 0 - 8°C .科学的研究の応用

Peptide Synthesis

“Fmoc-L-2-methyl-4-fluorophenylalanine” is used in the field of peptide synthesis . The Fmoc group (9H-fluoren-9-ylmethoxycarbonyl) is a protective group used in solid-phase peptide synthesis. It allows the peptide chain to be extended without unwanted side reactions.

Pharmaceutical Intermediate

This compound serves as a pharmaceutical intermediate . An intermediate is a substance produced during the synthesis of an end product, which is then used up in further reactions.

Synthesis of Non-Natural Macrocyclic and Short Hydrophobic Peptides

“Fmoc-L-2-methyl-4-fluorophenylalanine” is used as a reactant in the synthesis of non-natural macrocyclic and short hydrophobic peptides . These peptides have potential applications in drug discovery and development.

C-H Activation Methodology

The phenylalanine derivative of this compound was introduced in collaboration with Yu and coworkers in reflection to a methodology reported in C-H Activation . C-H activation is a strategy in organic synthesis, and it’s about the cleavage of a carbon-hydrogen bond.

Ligand-Controlled C(sp3)–H Arylation and Olefination

This compound is used in ligand-controlled C(sp3)–H arylation and olefination in the synthesis of unnatural chiral α–amino acids . This process is crucial in the development of new pharmaceuticals.

作用機序

Mode of Action

As a phenylalanine derivative, it may interact with its targets in a similar manner to phenylalanine, potentially binding to active sites on enzymes or being incorporated into proteins during synthesis . The fluorine atom and the additional methyl group could alter these interactions, leading to changes in the activity or function of the target proteins or enzymes .

Biochemical Pathways

Fmoc-L-2-methyl-4-fluorophenylalanine may be involved in the same biochemical pathways as phenylalanine, such as protein synthesis and metabolism . The compound’s effects on these pathways could vary depending on its specific interactions with the enzymes and proteins involved .

Pharmacokinetics

As a phenylalanine derivative, it may share some pharmacokinetic properties with phenylalanine, but the presence of the fluorine atom and the additional methyl group could alter these properties .

Result of Action

Given its structural similarity to phenylalanine, it may have similar effects, such as contributing to protein structure and function . The specific effects of this compound could vary depending on its interactions with its targets .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Fmoc-L-2-methyl-4-fluorophenylalanine . Factors such as temperature, pH, and the presence of other molecules could affect the compound’s stability and its interactions with its targets .

特性

IUPAC Name |

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(4-fluoro-2-methylphenyl)propanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H22FNO4/c1-15-12-17(26)11-10-16(15)13-23(24(28)29)27-25(30)31-14-22-20-8-4-2-6-18(20)19-7-3-5-9-21(19)22/h2-12,22-23H,13-14H2,1H3,(H,27,30)(H,28,29)/t23-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIJRUMUJHWYHLC-QHCPKHFHSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)F)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C=CC(=C1)F)C[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H22FNO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

419.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Fmoc-L-2-methyl-4-fluorophenylalanine | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Benzo[1,2,3]thiadiazole-5-carboxylic acid amide](/img/structure/B6329208.png)